6-Ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
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Overview
Description
6-Ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic compound with significant applications in various fields of chemistry and biology. It is characterized by a pyrimidine ring structure, which is a common motif in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves the condensation of ethyl acetoacetate with urea and cyanoacetic acid under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidine ring .
Industrial Production Methods
Industrial production of this compound often employs microwave irradiation to enhance reaction rates and yields. This method is advantageous due to its efficiency and the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: The nitrile group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as sodium borohydride.
Nucleophiles: Such as amines and hydrazines.
Major Products
Scientific Research Applications
6-Ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 6-Ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
6-Ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is unique due to its specific ethyl and nitrile substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H7N3O2 |
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Molecular Weight |
165.15 g/mol |
IUPAC Name |
6-ethyl-2,4-dioxo-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C7H7N3O2/c1-2-5-4(3-8)6(11)10-7(12)9-5/h2H2,1H3,(H2,9,10,11,12) |
InChI Key |
SPWXTMBVXMSFTL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)NC(=O)N1)C#N |
Origin of Product |
United States |
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